molecular formula C16H15ClN6O2S B12139674 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B12139674
M. Wt: 390.8 g/mol
InChI Key: FGQYELFHOVWSRX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, a pyridine ring, and a sulfanyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced through a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using thiols or disulfides.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with 3-chloro-4-methoxyaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Shares the triazole and pyridine rings but lacks the sulfanyl and acetamide groups.

    2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide: Similar structure with different substituents on the pyridine and acetamide groups.

Uniqueness

The unique combination of the triazole, pyridine, and sulfanyl groups in 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15ClN6O2S

Molecular Weight

390.8 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15ClN6O2S/c1-25-13-3-2-11(8-12(13)17)20-14(24)9-26-16-22-21-15(23(16)18)10-4-6-19-7-5-10/h2-8H,9,18H2,1H3,(H,20,24)

InChI Key

FGQYELFHOVWSRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl

Origin of Product

United States

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